5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid 5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18093473
InChI: InChI=1S/C12H12N2O3/c1-14-11(9(7-13-14)12(15)16)8-5-3-4-6-10(8)17-2/h3-7H,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18093473

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name 5-(2-methoxyphenyl)-1-methylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C12H12N2O3/c1-14-11(9(7-13-14)12(15)16)8-5-3-4-6-10(8)17-2/h3-7H,1-2H3,(H,15,16)
Standard InChI Key WCSSFRVATILTLN-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-(2-methoxyphenyl)-1-methylpyrazole-4-carboxylic acid, reflects its structural complexity. The pyrazole core is substituted at three critical positions:

  • Position 1: A methyl group (CH3-\text{CH}_3) enhances steric stability.

  • Position 4: A carboxylic acid group (-\text{COOH) enables hydrogen bonding and salt formation.

  • Position 5: A 2-methoxyphenyl group (C6H4OCH3-\text{C}_6\text{H}_4\text{OCH}_3) introduces aromaticity and potential π-π interactions.

PropertyValue
Molecular FormulaC12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{3}
Molecular Weight232.23 g/mol
CAS Number1152511-14-2 (isomer)
SMILESCN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2OC
InChI KeyWCSSFRVATILTLN-UHFFFAOYSA-N

The canonical SMILES string and InChI key confirm its unique stereoelectronic configuration, critical for interactions with biological targets.

Synthesis and Chemical Transformations

Synthetic Pathways

The synthesis of 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves Knorr-type cyclization, a [3+2] reaction between 2-methoxyaniline derivatives and diketones . A representative pathway includes:

  • Formation of the Pyrazole Core: Reaction of 2-methoxybenzaldehyde with hydrazine derivatives under acidic conditions yields the pyrazole scaffold.

  • Carboxylation: Introduction of the carboxylic acid group via carboxylation reagents (e.g., CO₂ under high pressure) at position 4.

  • Methylation: Quaternization of the pyrazole nitrogen at position 1 using methyl iodide or dimethyl sulfate .

Derivative Synthesis

The carboxylic acid moiety permits further functionalization:

  • Esterification: Reaction with alcohols produces esters (e.g., methyl or ethyl esters), altering lipophilicity for pharmacokinetic optimization.

  • Amidation: Coupling with amines via HBTU-mediated reactions generates amide derivatives, explored for receptor-binding studies .

Pharmacological and Biological Activities

Anticancer Properties

The 2-methoxyphenyl group may enhance topoisomerase inhibition, a target in cancer therapy. In vitro studies on similar compounds show apoptosis induction in HeLa and MCF-7 cell lines.

Neurotensin Receptor Interactions

Pyrazole-based compounds demonstrate affinity for neurotensin receptors (NTS1/NTS2), implicated in pain modulation and neurodegenerative diseases. The carboxylic acid group in 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid may facilitate partial agonism at NTS2, as observed in analogs like SR48692 .

Analytical Characterization Techniques

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and purity. The methyl group at position 1 appears as a singlet (~3.5 ppm), while the methoxy protons resonate at ~3.8 ppm.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity.

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 233.1 [M+H]+^+, consistent with the molecular weight.

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